(R)-2,3-dihydro-1H-indene-1,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2,3-dihydro-1H-indene-1,6-diamine is an organic compound with a unique bicyclic structure It consists of an indene backbone with two amine groups attached at the 1 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,3-dihydro-1H-indene-1,6-diamine typically involves the reduction of the corresponding nitro compound or the reductive amination of the corresponding ketone. One common method is the catalytic hydrogenation of 1,6-dinitroindene using a palladium catalyst under hydrogen gas. Another approach involves the reductive amination of 1-indanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of ®-2,3-dihydro-1H-indene-1,6-diamine may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2,3-dihydro-1H-indene-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include imines, nitriles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-2,3-dihydro-1H-indene-1,6-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, ®-2,3-dihydro-1H-indene-1,6-diamine is explored for its potential therapeutic properties. It is investigated for its role in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry
In the industrial sector, this compound is used in the production of polymers and advanced materials. Its amine groups allow for easy modification, making it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of ®-2,3-dihydro-1H-indene-1,6-diamine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or receptor agonist/antagonist. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Similar bicyclic structure with amine functionality.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-amine: Another bicyclic amine with potential biological activity.
1,2,3,4-Tetrahydroisoquinoline: Shares structural similarities and is used in similar applications.
Uniqueness
®-2,3-dihydro-1H-indene-1,6-diamine is unique due to its specific substitution pattern and stereochemistry. This uniqueness allows for distinct interactions with biological targets and different reactivity in chemical synthesis compared to its analogs.
Properties
IUPAC Name |
(1R)-2,3-dihydro-1H-indene-1,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,10-11H2/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOXBKDMGPKLBH-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.